Odor Threshold Comparison vs. 2-Acetylpyrrole: A 100,000-Fold Difference in Sensory Potency
The odor threshold of 1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone (2AP) in water is approximately 0.1 ppb (0.1 ng/g) [1]. In stark contrast, its oxidized aromatic derivative, 2-acetylpyrrole, exhibits an odor threshold that is more than five orders of magnitude higher—a factor of 100,000 times greater—and its aroma is no longer characterized as roasted [2]. This extreme disparity in potency dictates that 2-acetylpyrrole cannot serve as a functional substitute in applications requiring the signature popcorn-like note at low concentrations.
| Evidence Dimension | Odor threshold in water (approximate) |
|---|---|
| Target Compound Data | 0.1 ppb (0.1 ng/g) |
| Comparator Or Baseline | 2-Acetylpyrrole: >10,000 ppb (estimated based on >5 powers of ten increase) |
| Quantified Difference | ≥100,000-fold higher threshold for 2-acetylpyrrole |
| Conditions | Sensory evaluation in aqueous solution; comparison based on literature review of alpha-acetyl-N-heterocycles. |
Why This Matters
This data is critical for flavor formulation, as it confirms that substituting 2AP with 2-acetylpyrrole would require at least 100,000 times more material to achieve equivalent aroma intensity, which is economically and technically infeasible.
- [1] Kerler, J., et al. (1997). Alpha-acetyl-N-heterocycles in the Maillard reaction. Food Reviews International, 13(4), 553-575. View Source
- [2] Food Chemistry, 5 Aroma Compounds, p. 370. Retrieved from https://issuhub.com/view/index/4356?pageIndex=414 View Source
